![molecular formula C11H14N2 B13344846 (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylbicyclo[111]pentan-1-yl)hydrazine is a compound that features a unique bicyclo[111]pentane core structure with a phenyl group and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be performed under metal-free conditions . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a bioisostere in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Phenylhydrazine: Similar in having a phenyl group and a hydrazine moiety but lacks the bicyclo[1.1.1]pentane core.
Uniqueness
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C11H14N2/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5,13H,6-8,12H2 |
InChI-Schlüssel |
OIFFIZLFGCQWEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
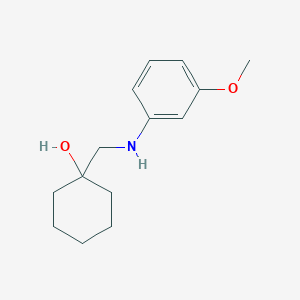
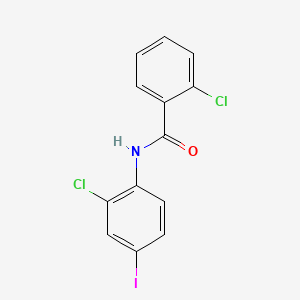
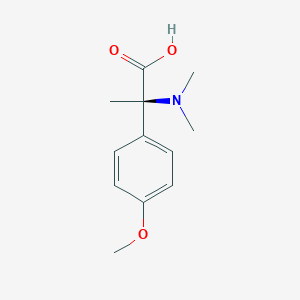
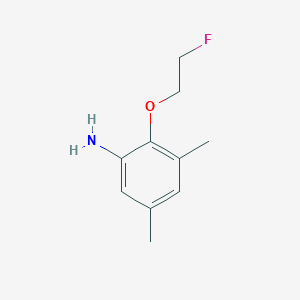
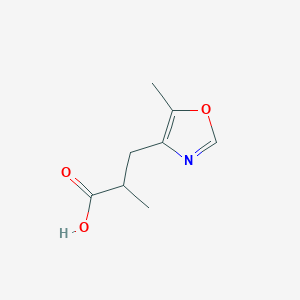
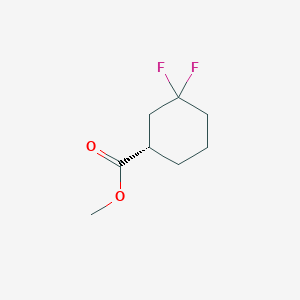
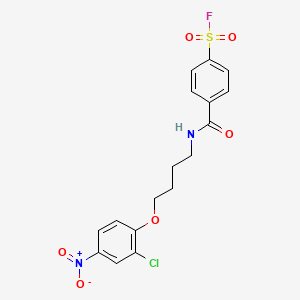
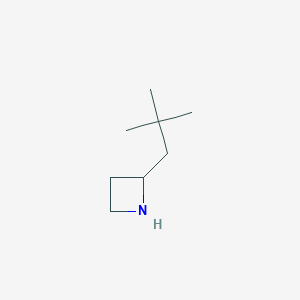
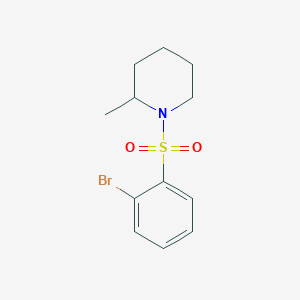
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
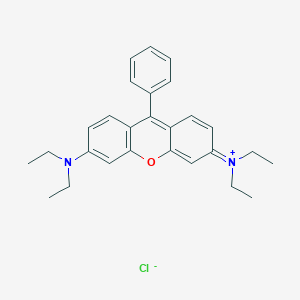
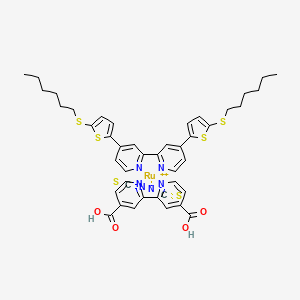
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)
